molecular formula C15H16N10 B2629670 N-methyl-N-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine CAS No. 2199279-31-5

N-methyl-N-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine

Cat. No. B2629670
M. Wt: 336.363
InChI Key: UZZSIBZUUASWLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a useful research compound. Its molecular formula is C15H16N10 and its molecular weight is 336.363. The purity is usually 95%.
BenchChem offers high-quality N-methyl-N-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-N-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Applications

  • Antiproliferative Activity : A study on the synthesis of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives revealed their potential in inhibiting the proliferation of endothelial and tumor cells. This suggests a potential application in cancer research for compounds with a similar chemical structure (Ilić et al., 2011).

  • Chemical Characterization and Synthesis : Research on mono- and bicyclic heterocyclic derivatives containing 1,2,4-triazole and related rings has been conducted, highlighting methods for synthesizing compounds with complex heterocyclic systems. Such research is foundational for the development of new therapeutic agents and materials (El‐Sayed et al., 2008).

  • Biological Activities Assessment : A study explored the wide spectrum of antibacterial and antifungal activities of compounds containing the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole moiety. This underscores the potential of such compounds in developing new antimicrobial agents (Lal et al., 2012).

  • Inhibitors of Lipoxygenase : Synthesis of derivatives containing the 1,2,4-triazol moiety has been reported for their potential inhibition of 15-lipoxygenase, an enzyme involved in inflammatory processes. Compounds demonstrating significant inhibition could serve as leads for anti-inflammatory drugs (Asghari et al., 2016).

Synthesis and Chemical Properties

  • Reactivity and Synthesis : Studies on the reactivity of pyridazine derivatives towards nucleophiles have provided insights into the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science (Adembri et al., 1976).

  • Synthetic Methodologies : Research into the synthesis of functionalized compounds containing pyridazine and related moieties showcases the versatility of these heterocycles in constructing complex molecular architectures. Such methodologies are crucial for the development of new drugs and materials (Svete, 2005).

properties

IUPAC Name

N,3-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N10/c1-10-17-19-13-4-5-14(21-25(10)13)22(2)11-7-23(8-11)15-6-3-12-18-16-9-24(12)20-15/h3-6,9,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZSIBZUUASWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N(C)C3CN(C3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine

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